molecular formula C11H12F3NO B3239477 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone CAS No. 1420963-05-8

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone

Cat. No.: B3239477
CAS No.: 1420963-05-8
M. Wt: 231.21 g/mol
InChI Key: ACBHZNKYFNZOKK-UHFFFAOYSA-N
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Description

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino-methylphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the reaction of 2-bromoacetophenone with methyl(trifluoromethyl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under controlled conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifloxystrobin: A compound with a similar trifluoromethyl group, used as a fungicide.

    Thiazoles: Compounds with diverse biological activities, including antimicrobial and antifungal properties.

Uniqueness

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to its specific structure, which combines a trifluoromethyl group with an amino-methylphenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-8(16)10-6-4-3-5-9(10)7-15(2)11(12,13)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBHZNKYFNZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CN(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180070
Record name Ethanone, 1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420963-05-8
Record name Ethanone, 1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420963-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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